3-Ethoxyazetidine

Lipophilicity Physicochemical Property Drug Design

3-Ethoxyazetidine (CAS: 88536-21-4) is a C3-substituted azetidine building block with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. As a saturated nitrogen-containing heterocycle, the azetidine ring imparts notable molecular rigidity and defined spatial geometry that influence physicochemical properties including hydrogen bonding capacity and lipophilicity.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 88536-21-4
Cat. No. B1593062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyazetidine
CAS88536-21-4
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCOC1CNC1
InChIInChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3
InChIKeyMIGAFYXADJBZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxyazetidine (CAS 88536-21-4): Physical-Chemical Profile and Procurement-Relevant Specifications for Azetidine-Based Building Blocks


3-Ethoxyazetidine (CAS: 88536-21-4) is a C3-substituted azetidine building block with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . As a saturated nitrogen-containing heterocycle, the azetidine ring imparts notable molecular rigidity and defined spatial geometry that influence physicochemical properties including hydrogen bonding capacity and lipophilicity [1]. Commercial availability typically ranges from 95% to 98% purity, with specifications verified by NMR . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research and development, with documented applications in the preparation of kinase inhibitors, CNS-active candidates, and other biologically active molecules .

Why Generic Substitution of 3-Ethoxyazetidine (CAS 88536-21-4) with Other C3-Substituted Azetidines Is Not Chemically or Pharmacologically Equivalent


The C3-substituent on the azetidine ring directly governs critical molecular properties that cannot be recapitulated by swapping one alkoxy or hydroxy group for another. Specifically, the ethoxy group of 3-ethoxyazetidine confers a distinct balance of lipophilicity (LogP ~0.32), hydrogen bonding capacity, and steric bulk relative to the more hydrophilic 3-hydroxyazetidine (LogP ~ -1.05) or the slightly more lipophilic 3-methoxyazetidine (LogP ~0.74) [1][2]. In medicinal chemistry applications, these physicochemical differences translate into altered membrane permeability, metabolic stability, and target binding affinity. In synthetic contexts, the specific reactivity and steric profile of the ethoxy substituent dictates reaction outcomes in nucleophilic substitutions, cycloadditions, and cross-coupling transformations. Therefore, treating any C3-substituted azetidine as a generic, interchangeable building block introduces uncontrolled variability that can invalidate both biological structure-activity relationship (SAR) interpretations and synthetic route reproducibility.

3-Ethoxyazetidine (88536-21-4): Quantifiable Differentiation Against Closest C3-Substituted Azetidine Analogs for Scientific Selection


3-Ethoxyazetidine Exhibits Intermediate Lipophilicity (LogP = 0.3235) Relative to 3-Hydroxyazetidine and 3-Methoxyazetidine

The partition coefficient (LogP) is a key determinant of membrane permeability and oral bioavailability in drug candidates. 3-Ethoxyazetidine displays a LogP value of 0.3235, placing it in an intermediate lipophilicity range between the more polar 3-hydroxyazetidine (LogP = -1.0495) and the more lipophilic 3-methoxyazetidine (LogP = 0.7354) [1][2][3]. This quantitative differentiation means that for projects targeting optimal CNS penetration (often associated with LogP values in the 1–3 range) or balanced oral absorption, the ethoxy analog provides a specific physicochemical 'sweet spot' that cannot be achieved with the hydroxy or methoxy variants. The use of the hydroxy analog would substantially increase polarity and reduce membrane permeability, while the methoxy analog would push lipophilicity higher, potentially increasing metabolic clearance or hERG liability.

Lipophilicity Physicochemical Property Drug Design

3-Ethoxyazetidine Demonstrates High Thermal Stability Up to 400°C, Enabling Robust Synthetic Transformations Under Demanding Conditions

The thermal robustness of 3-ethoxyazetidine has been documented up to 400°C without significant degradation, as reported in its technical data sheet . This high thermal stability is a critical differentiator for reactions requiring elevated temperatures, such as high-temperature cycloadditions, certain metal-catalyzed cross-couplings, or flow chemistry applications. While specific thermal degradation data for 3-hydroxyazetidine or 3-methoxyazetidine under identical conditions are not readily available, the presence of a primary alcohol (in the hydroxy analog) or a methoxy group may confer different thermal stability profiles due to varying tendencies toward elimination or oxidation reactions. The robust thermal profile of 3-ethoxyazetidine expands the accessible reaction space and can improve process safety margins in scale-up operations.

Thermal Stability Reaction Compatibility Process Chemistry

3-Ethoxyazetidine as a C3-Alkoxy Building Block Enables Distinct Conformational and Reactivity Profiles in Azetidine Ring Functionalization

The presence of a C3-substituent on the azetidine ring significantly influences the ring's conformational dynamics and chemical reactivity due to modulation of ring strain and the barrier to ring flipping [1][2]. For 3-ethoxyazetidine, the ethoxy substituent imposes a defined steric and electronic environment that can direct regioselectivity in nucleophilic ring-opening reactions or influence the stereochemical outcome of ring-expansion transformations. This behavior is qualitatively distinct from that of 3-hydroxyazetidine, where the hydroxyl group introduces stronger hydrogen-bonding capabilities and different acidity/basicity profiles, or from 3-methoxyazetidine, which presents a different steric footprint and electronic demand. In practical synthetic terms, the choice of C3-substituent directly impacts reaction yields and product selectivity in key steps such as N-alkylation, acylation, and cross-coupling reactions involving the azetidine nitrogen.

Conformational Control Synthetic Accessibility Ring Strain

3-Ethoxyazetidine Provides a Unique Pharmacokinetic Tuning Handle in Bioisosteric Replacement Strategies for CNS Drug Discovery

In the development of broad-spectrum antidepressants, 3-α-oxyazetidine (a class that includes 3-alkoxyazetidines) served as a key starting point for bioisosteric modification to generate 3-aminoazetidine derivatives with potent triple reuptake inhibition activity [1]. The study systematically replaced the oxygen atom with nitrogen to modulate physicochemical properties and biological activity, underscoring the critical role of the C3-substituent in achieving balanced inhibition of serotonin, norepinephrine, and dopamine transporters. While 3-ethoxyazetidine itself was not directly tested as a final drug candidate, its structural class directly informed the SAR that led to optimized compounds. This positions 3-ethoxyazetidine as a valuable tool compound for exploring SAR around C3-substituent effects on CNS target engagement and transporter selectivity, where small changes in lipophilicity and hydrogen bonding (as seen between ethoxy and methoxy or hydroxy) can drastically alter in vivo efficacy and brain penetration.

Bioisosterism CNS Penetration Triple Reuptake Inhibitor

Optimal Application Scenarios for 3-Ethoxyazetidine (88536-21-4) Based on Verified Physicochemical and Synthetic Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning for CNS or Oral Drug Candidates

The intermediate LogP value of 0.3235 for 3-ethoxyazetidine makes it an ideal building block for medicinal chemists seeking to fine-tune the lipophilicity of drug candidates within the optimal range for CNS penetration or balanced oral absorption. As demonstrated by cross-study comparison, this compound fills a critical gap between the more polar 3-hydroxyazetidine (LogP -1.05) and the more lipophilic 3-methoxyazetidine (LogP 0.74) [1]. Incorporating 3-ethoxyazetidine into lead series allows researchers to explore the SAR of C3-substituent effects on membrane permeability, metabolic stability, and off-target binding without resorting to more extreme or less predictable chemical modifications. This is particularly valuable in CNS programs where small changes in LogP can drastically affect brain-to-plasma ratios and target engagement.

High-Temperature Synthetic Transformations and Process Chemistry Development

The documented thermal stability of 3-ethoxyazetidine up to 400°C positions it as a superior choice for reactions that demand elevated temperatures, such as high-temperature cycloadditions, certain palladium-catalyzed cross-couplings, or continuous flow chemistry processes. This robustness reduces the risk of thermal decomposition, which can compromise yields and purity, and offers a wider operational window for process optimization. In contrast, analogs like 3-hydroxyazetidine may undergo elimination or oxidation side reactions at elevated temperatures, limiting their utility in demanding thermal regimes.

Bioisosteric Replacement Strategies in CNS Drug Discovery Programs

As evidenced by studies on triple reuptake inhibitors, the 3-alkoxyazetidine scaffold (including 3-ethoxyazetidine) serves as a validated starting point for bioisosteric modifications aimed at modulating neurotransmitter transporter activity [2]. Researchers can utilize 3-ethoxyazetidine as a tool compound to systematically investigate how the ethoxy substituent influences key drug properties, including transporter selectivity, microsomal stability, and blood-brain barrier permeability. This application is particularly relevant for discovery programs targeting depression, anxiety, or other monoamine-related disorders, where achieving the right balance of SERT, NET, and DAT inhibition is critical for therapeutic efficacy.

Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Ligands

The azetidine ring itself is prized in medicinal chemistry for its ability to impart conformational rigidity to otherwise flexible molecules [3]. The specific C3-ethoxy substituent of 3-ethoxyazetidine adds a layer of stereoelectronic control, influencing the ring's puckering dynamics and the spatial orientation of attached functional groups. This makes it a valuable component in the design of peptidomimetics, macrocyclic inhibitors, or any ligand class where precise three-dimensional presentation of pharmacophores is essential for high-affinity target binding. The ethoxy group offers a distinct steric and electronic profile compared to hydroxy or methoxy analogs, providing an additional dimension for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.